N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2,2-dimethylpropanamide
Description
N-{4-[3-(Dimethylamino)-3-oxopropyl]phenyl}-2,2-dimethylpropanamide is a tertiary amide derivative characterized by a central phenyl ring substituted with a 3-(dimethylamino)-3-oxopropyl group and an N-linked 2,2-dimethylpropanamide moiety. This structure confers unique physicochemical properties, including moderate polarity due to the dimethylamino and carbonyl groups, and steric hindrance from the branched 2,2-dimethylpropanamide.
Properties
IUPAC Name |
N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)15(20)17-13-9-6-12(7-10-13)8-11-14(19)18(4)5/h6-7,9-10H,8,11H2,1-5H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUOOQDBBKKSIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)CCC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromoacetophenone with dimethylamine to form 4-(dimethylamino)acetophenone.
Addition of the Propanamide Group: The intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ketone group can act as a reactive site for nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other amide- and phenyl-containing derivatives. Below is a comparative analysis based on substituents, molecular complexity, and functional roles:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity :
- The target compound is less complex than the oxytocin receptor antagonist in (C₃₀H₃₃ClN₆O₅S vs. C₁₇H₂₅N₂O₂), lacking sulfamoyl, indolyl, and hydrazide groups. This simplification may enhance synthetic accessibility but reduce receptor-binding specificity.
- Compared to 3-chloro-N-phenyl-phthalimide , the absence of a phthalimide ring and chloro substituent limits its utility in polyimide synthesis.
Functional Groups and Bioactivity: The 3-(dimethylamino)-3-oxopropylphenyl group in the target compound is analogous to the 3-(dimethylamino)propyl chain in the oxytocin antagonist . Both substituents may enhance solubility or modulate pharmacokinetics. Unlike the sulfamoyl group in ’s compound, the target lacks sulfur-based functionalities, which are critical for enzyme inhibition or receptor antagonism.
Synthetic Applications: While 3-chloro-N-phenyl-phthalimide serves as a monomer for polyimides , the target compound’s branched amide structure may favor use in dendrimers or peptide mimetics.
Research Findings and Limitations
- Comparisons are inferred from structural analogs (e.g., ’s antagonist and ’s phthalimide).
- Critical Differences : The oxytocin antagonist in includes a sulfamoyl group and indolyl hydrazide, enabling receptor targeting absent in the target compound. Conversely, the target’s 2,2-dimethylpropanamide group may confer stability against hydrolysis compared to simpler amides.
Biological Activity
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2,2-dimethylpropanamide, a compound with a complex structure, has garnered attention in biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure
The compound's structure can be described by the following molecular formula:
- Chemical Formula : C16H24N2O
- IUPAC Name : this compound
This structure features a dimethylamino group and a phenyl ring that may contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets. The following mechanisms have been observed:
- Neuroprotective Effects : Studies have shown that related compounds can suppress neuronal cell death induced by oxidative stress. For instance, alkyl chain modifications in similar structures significantly impacted neuroprotective efficacy, suggesting that the length and branching of alkyl chains play crucial roles in their biological effects .
- Inhibition of Enzymatic Activity : Some derivatives exhibit inhibitory effects on specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may provide therapeutic benefits in conditions like cancer or neurodegenerative diseases.
Case Studies and Research Findings
-
Neuroprotective Studies :
- A study focused on a series of oxindole derivatives revealed that compounds with similar structural motifs effectively reduced neuronal cell death in vitro. The most effective derivatives had specific alkyl chain lengths (2-4 carbons), indicating a structure-activity relationship that could be explored further for neuroprotective applications .
-
Anticancer Activity :
- Research has indicated that compounds with dimethylamino substitutions can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the activation of caspase pathways, leading to programmed cell death. Further studies are needed to elucidate the precise pathways involved.
- Potential for Respiratory Disorders :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
